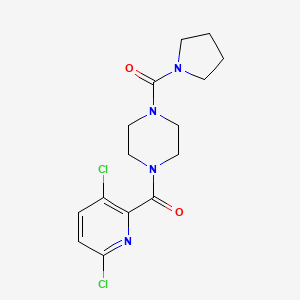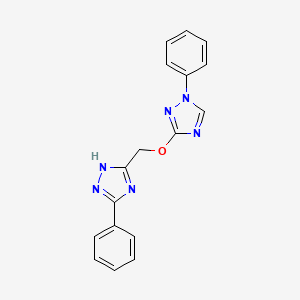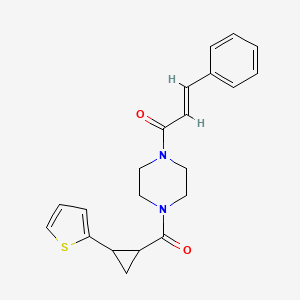
1-(3,6-Dichloropyridine-2-carbonyl)-4-(pyrrolidine-1-carbonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,6-Dichloropyridine-2-carbonyl)-4-(pyrrolidine-1-carbonyl)piperazine, also known as DCPP, is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. DCPP is a complex molecule that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of 1-(3,6-Dichloropyridine-2-carbonyl)-4-(pyrrolidine-1-carbonyl)piperazine is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various cellular processes. For example, this compound has been shown to inhibit the activity of bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and transcription. This compound has also been shown to inhibit the activity of human DNA topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including antibacterial, antifungal, and anticancer activity. This compound has also been shown to inhibit the growth of various human cancer cell lines, including breast, lung, and colon cancer cells. In addition, this compound has been shown to exhibit potent antioxidant activity, making it a potential candidate for the development of new drugs for the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3,6-Dichloropyridine-2-carbonyl)-4-(pyrrolidine-1-carbonyl)piperazine has several advantages for lab experiments, including its potent antibacterial and antifungal activity, its ability to inhibit the growth of cancer cells, and its potential application in material science. However, this compound also has several limitations, including its complex synthesis method, its potential toxicity, and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for the study of 1-(3,6-Dichloropyridine-2-carbonyl)-4-(pyrrolidine-1-carbonyl)piperazine, including the development of new synthetic methods for the production of this compound, the optimization of this compound's structure for improved activity and selectivity, the study of this compound's mechanism of action at the molecular level, and the development of new applications for this compound in various fields, including drug discovery, material science, and biotechnology.
Conclusion:
In conclusion, this compound is a complex molecule that has gained significant attention in scientific research due to its potential application in various fields. This compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. This compound has several advantages for lab experiments, including its potent antibacterial and antifungal activity, its ability to inhibit the growth of cancer cells, and its potential application in material science. However, this compound also has several limitations, including its complex synthesis method, its potential toxicity, and its limited solubility in aqueous solutions. There are several future directions for the study of this compound, including the development of new synthetic methods, the optimization of this compound's structure, and the study of this compound's mechanism of action at the molecular level.
Méthodes De Synthèse
1-(3,6-Dichloropyridine-2-carbonyl)-4-(pyrrolidine-1-carbonyl)piperazine has been synthesized using various methods, including the reaction of 3,6-dichloropyridine-2-carbonyl chloride with pyrrolidine-1-carbonyl piperazine in the presence of base or acid catalysts. Other methods include the reaction of 3,6-dichloropyridine-2-carboxylic acid with pyrrolidine-1-carbonyl piperazine in the presence of coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The synthesis of this compound is a complex process that requires careful optimization of reaction conditions to obtain a high yield of the desired product.
Applications De Recherche Scientifique
1-(3,6-Dichloropyridine-2-carbonyl)-4-(pyrrolidine-1-carbonyl)piperazine has been studied extensively for its potential application in various fields, including medicinal chemistry, drug discovery, and material science. This compound has been shown to exhibit potent antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics and antifungal agents. This compound has also been studied for its potential application in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro. In addition, this compound has been used as a building block for the synthesis of new materials, such as dendrimers and polymers.
Propriétés
IUPAC Name |
(3,6-dichloropyridin-2-yl)-[4-(pyrrolidine-1-carbonyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Cl2N4O2/c16-11-3-4-12(17)18-13(11)14(22)19-7-9-21(10-8-19)15(23)20-5-1-2-6-20/h3-4H,1-2,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDNMJJYOUIAIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)N2CCN(CC2)C(=O)C3=C(C=CC(=N3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1H-imidazole-4-sulfonamide](/img/structure/B2944786.png)
![tert-butyl 4-(4-nitrophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B2944787.png)
![5-[(2-Chloro-6-fluorophenyl)methyl]-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2944791.png)
![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 4-ethylbenzoate](/img/structure/B2944793.png)
![3-[(2-Chloropyridin-4-yl)methyl-(1-oxo-2H-isoquinolin-7-yl)sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2944794.png)
![5-Ethyl-6-methyl-2-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4-pyrimidinol](/img/structure/B2944795.png)




![7-(2-fluorobenzyl)-1-(2-methoxyethyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2944804.png)